molecular formula C17H14ClN3O2S B228627 N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Cat. No. B228627
M. Wt: 359.8 g/mol
InChI Key: VDJSXFPVFWKHAC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TZD, which is a member of the thiazolidinedione family of compounds. TZD has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of TZD is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression and are involved in a variety of biological processes, including lipid metabolism, inflammation, and cell proliferation. TZD has been shown to activate PPAR-gamma, which is involved in the regulation of insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
TZD has a variety of biochemical and physiological effects, which make it a promising candidate for further research. Some of the most notable effects of TZD include increased insulin sensitivity, anti-inflammatory properties, and anti-cancer properties. TZD has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TZD for lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the regulation of gene expression and other biological processes. In addition, TZD has a variety of biochemical and physiological effects, which make it a versatile compound for studying a variety of biological systems. However, one limitation of TZD is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.

Future Directions

There are a variety of future directions for research on TZD. One area of interest is the development of new TZD analogs with improved pharmacological properties. Another area of interest is the exploration of TZD's potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of TZD and its potential for the treatment of other diseases, such as cancer and inflammatory disorders.

Synthesis Methods

The synthesis of TZD involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-imino-4-oxo-3-phenyl-1,3-thiazolidine. This intermediate is then reacted with chloroacetyl chloride to form N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide. The synthesis of TZD is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

TZD has been extensively studied for its potential use in scientific research. One of the most promising applications of TZD is in the treatment of diabetes. TZD has been shown to increase insulin sensitivity, which can help to regulate blood sugar levels in patients with diabetes. In addition, TZD has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research in these areas.

properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2S/c18-12-8-4-5-9-13(12)20-15(22)10-14-16(23)21(17(19)24-14)11-6-2-1-3-7-11/h1-9,14,19H,10H2,(H,20,22)

InChI Key

VDJSXFPVFWKHAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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